molecular formula C13H22ClN5 B12221129 1-ethyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-4-methylpyrazol-3-amine;hydrochloride

1-ethyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-4-methylpyrazol-3-amine;hydrochloride

Cat. No.: B12221129
M. Wt: 283.80 g/mol
InChI Key: SXJQRKFJJKLJCW-UHFFFAOYSA-N
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Description

1-ethyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-4-methylpyrazol-3-amine;hydrochloride is a synthetic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by its unique structure, which includes two pyrazole rings substituted with ethyl and methyl groups. The hydrochloride form indicates that the compound is in its salt form, which enhances its solubility in water and other polar solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-4-methylpyrazol-3-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Substitution Reactions: The pyrazole ring is then subjected to substitution reactions to introduce the ethyl and methyl groups. This can be done using alkyl halides in the presence of a base such as potassium carbonate.

    Formation of the Final Compound: The substituted pyrazole is then reacted with appropriate reagents to form the final compound. This may involve the use of protecting groups and subsequent deprotection steps to ensure the correct substitution pattern.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-4-methylpyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This can lead to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace existing substituents on the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions include pyrazole oxides, reduced pyrazole derivatives, and various substituted pyrazoles.

Scientific Research Applications

1-ethyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-4-methylpyrazol-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-ethyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-4-methylpyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to the activation or inhibition of specific biochemical pathways, resulting in the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-3-methylpyrazole
  • 4-methylpyrazole
  • 1-ethyl-3,5-dimethylpyrazole

Uniqueness

1-ethyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-4-methylpyrazol-3-amine is unique due to its dual pyrazole ring structure and specific substitution pattern. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H22ClN5

Molecular Weight

283.80 g/mol

IUPAC Name

1-ethyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-4-methylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C13H21N5.ClH/c1-5-17-8-10(3)13(16-17)14-7-12-9-18(6-2)15-11(12)4;/h8-9H,5-7H2,1-4H3,(H,14,16);1H

InChI Key

SXJQRKFJJKLJCW-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)CNC2=NN(C=C2C)CC.Cl

Origin of Product

United States

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